molecular formula C15H15Br B12098792 4'-Bromo-2,4,6-trimethyl-1,1'-biphenyl CAS No. 20434-38-2

4'-Bromo-2,4,6-trimethyl-1,1'-biphenyl

Cat. No.: B12098792
CAS No.: 20434-38-2
M. Wt: 275.18 g/mol
InChI Key: IGGKZZPOIPGHDE-UHFFFAOYSA-N
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Description

Significance of Biphenyl (B1667301) Derivatives in Contemporary Organic Chemistry

Biphenyls, which consist of two phenyl rings connected by a single bond, and their derivatives are fundamental scaffolds in modern organic chemistry. biosynce.comrsc.org Their importance stems from their presence in a wide array of pharmacologically active compounds, natural products, and materials with valuable applications. rsc.org In the pharmaceutical industry, the biphenyl moiety is a key structural component in various drugs, including anti-inflammatory and anti-cancer agents. biosynce.com The inclusion of a biphenyl group can influence a drug's solubility, its ability to bind to target proteins, and its metabolic stability. biosynce.com

Beyond medicine, biphenyl derivatives are crucial intermediates in the synthesis of polymers, dyes, and agricultural products. biosynce.comrsc.orgwikipedia.org For instance, they serve as monomers for certain polymers and are used to create fluorescent layers in organic light-emitting diodes (OLEDs). rsc.org The versatility of the biphenyl structure allows for functionalization through various chemical reactions, such as halogenation, alkylation, and amination, enabling the synthesis of a vast range of compounds with tailored properties. researchgate.net The development of efficient synthetic methods, like the Suzuki-Miyaura coupling, has further broadened the accessibility and application of these important molecules. biosynce.com

Rationale for Investigating Halogenated Alkylbiphenyls

The study of halogenated biphenyls, a category that includes polybrominated biphenyls (PBBs) and polychlorinated biphenyls (PCBs), has been a significant area of research. nih.govresearchgate.net These compounds have been used commercially as flame retardants and as cooling and insulating fluids. wikipedia.org Research into halogenated biphenyls is driven by the need to understand the structure-activity relationships conferred by the halogen substituents. nih.gov

The type of halogen (fluorine, chlorine, bromine, iodine) and its position on the biphenyl rings can dramatically alter the molecule's physical, chemical, and biological properties. nih.gov For example, studies on a series of 4'-halo-2,3,4,5-tetrachlorobiphenyls showed that the biological potency followed the order of I > Br > Cl > F, a trend potentially linked to the polarizability of the halogen atom. nih.gov Investigating these effects is crucial for designing new molecules with specific electronic properties, chemical stability, and biological activity. rsc.orgnih.gov The combination of halogen and alkyl substituents on the biphenyl core allows for fine-tuning of these properties, making halogenated alkylbiphenyls a rich field for synthetic and medicinal chemistry exploration.

Structural Features and Nomenclature of 4'-Bromo-2,4,6-trimethyl-1,1'-biphenyl

This compound is a specific substituted biaryl system. Its nomenclature indicates a biphenyl core, which is two benzene (B151609) rings linked together. One ring is substituted with a bromine atom at the 4-prime (4') position. The other ring has three methyl (trimethyl) groups at the 2, 4, and 6 positions. The "1,1'-" signifies that the two rings are connected at their respective carbon-1 positions.

The structure combines the features of a halogenated biphenyl and an alkylbiphenyl. The presence of the three methyl groups on one ring and a bromine atom on the other creates an asymmetrical molecule with distinct steric and electronic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₅Br cymitquimica.comchembk.com
Molecular Weight 275.18 g/mol cymitquimica.comchembk.com
IUPAC Name This compound cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20434-38-2

Molecular Formula

C15H15Br

Molecular Weight

275.18 g/mol

IUPAC Name

2-(4-bromophenyl)-1,3,5-trimethylbenzene

InChI

InChI=1S/C15H15Br/c1-10-8-11(2)15(12(3)9-10)13-4-6-14(16)7-5-13/h4-9H,1-3H3

InChI Key

IGGKZZPOIPGHDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)Br)C

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 4 Bromo 2,4,6 Trimethyl 1,1 Biphenyl

Fundamental Organometallic Reaction Mechanisms

The reactivity of 4'-Bromo-2,4,6-trimethyl-1,1'-biphenyl in organometallic chemistry is primarily dictated by the interplay of several key mechanistic steps. These processes are fundamental to understanding its role in widely-used cross-coupling reactions.

Oxidative Addition Processes

Oxidative addition is a critical initiation step in many catalytic cycles, involving the insertion of a low-valent transition metal, typically palladium(0), into the carbon-bromine bond of this compound. This process leads to the formation of a new organopalladium(II) complex. The rate and facility of this reaction are influenced by the steric hindrance imposed by the ortho-methyl groups on the biphenyl (B1667301) scaffold. This steric bulk can affect the approach of the metal complex to the C-Br bond.

Reductive Elimination Pathways

Reductive elimination is the final, product-forming step in many cross-coupling reactions. In the context of reactions involving this compound, after the bromine has been replaced by another organic group via transmetallation, the resulting diorganopalladium(II) complex undergoes reductive elimination. This step regenerates the palladium(0) catalyst and forms the new carbon-carbon bond, yielding the final biphenyl product. The steric congestion around the palladium center in the intermediate complex, exacerbated by the trimethyl-substituted phenyl ring, can influence the rate of reductive elimination.

Transmetallation Steps

Transmetallation is a pivotal step in cross-coupling reactions like the Suzuki-Miyaura coupling, where an organic group is transferred from an organometallic reagent (e.g., an organoboron compound) to the palladium(II) center. researchgate.net For this compound, following oxidative addition, the resulting arylpalladium(II) bromide complex engages in transmetallation. The mechanism of this step has been a subject of extensive investigation, with two primary pathways being considered. nih.gov

One proposed pathway involves the reaction of a palladium hydroxo complex with a neutral organoboron compound. nih.gov The other involves the reaction of a palladium halide complex with a boronate species, formed by the reaction of the organoboron compound with a base. nih.govnih.gov The specific conditions of the reaction, such as the nature of the base and solvent, can dictate which pathway is dominant. nih.gov The steric hindrance of the 2,4,6-trimethylphenyl group can influence the rate and efficiency of this transfer.

Key Mechanistic Steps in Organometallic Reactions
Mechanistic StepDescriptionKey Intermediates
Oxidative AdditionInsertion of a low-valent metal into the C-Br bond.Arylpalladium(II) bromide complex
TransmetallationTransfer of an organic group from an organometallic reagent to the palladium center.Diorganopalladium(II) complex
Reductive EliminationFormation of the C-C bond and regeneration of the catalyst.Palladium(0) catalyst

Insertion and Elimination Reactions

While less central to the primary cross-coupling pathway of this compound itself, insertion and elimination reactions are fundamental concepts in organometallic chemistry that can occur as side reactions or in related transformations. For instance, migratory insertion could involve the insertion of a small molecule, like carbon monoxide, into the palladium-carbon bond of an intermediate. Beta-hydride elimination is a common decomposition pathway for organopalladium complexes that possess a beta-hydrogen, though this is not directly applicable to the aryl group of this compound.

Catalytic Cycle Elucidation for Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and its catalytic cycle provides a framework for understanding the transformations of this compound. researchgate.net The cycle is generally understood to proceed through the sequential steps of oxidative addition, transmetallation, and reductive elimination. researchgate.net

The process begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound to form an arylpalladium(II) halide intermediate. This is followed by transmetallation with an organoboron reagent, such as a boronic acid, in the presence of a base. researchgate.net The base plays a crucial role in activating the boronic acid, often forming a more nucleophilic boronate species. nih.govnih.gov The resulting diorganopalladium(II) complex then undergoes reductive elimination to furnish the coupled biphenyl product and regenerate the active palladium(0) catalyst, allowing the cycle to continue. researchgate.net The steric bulk of the 2,4,6-trimethylphenyl group can present challenges, potentially requiring more robust catalytic systems to achieve efficient coupling.

Free Radical Mechanisms in Biphenyl Synthesis

Beyond organometallic pathways, free radical mechanisms can also be involved in the synthesis of biphenyls. While not the primary route for controlled cross-coupling, understanding these mechanisms provides a more complete picture of biphenyl chemistry.

Classical methods like the Gomberg-Bachmann reaction can produce symmetrical biphenyls through the decomposition of diazonium salts, which proceeds via an aryl radical intermediate. In the context of this compound, such radical processes are generally less controlled and can lead to a mixture of products. orgsyn.org

Stereochemical Aspects of Reaction Mechanisms

The stereochemistry of reactions involving this compound is a critical aspect of its chemical behavior, largely dictated by the phenomenon of atropisomerism. This form of axial chirality arises from hindered rotation around the single bond connecting the two phenyl rings. The presence of bulky substituents in the ortho positions of the biphenyl core creates a significant steric barrier, restricting free rotation and leading to the existence of stable, non-superimposable mirror-image conformers known as atropisomers.

In the case of this compound, the two methyl groups at positions 2 and 6 on one of the phenyl rings provide the necessary steric hindrance to slow down the rotation around the pivotal C1-C1' bond. This restricted rotation gives rise to a chiral axis, and the molecule can exist as a pair of enantiomers. The stability of these atropisomers is determined by the magnitude of the rotational energy barrier. For atropisomers to be isolable at room temperature, the rotational barrier must be sufficiently high, typically in the range of 16 to 19 kcal/mol. nih.gov

Atropisomerism and Rotational Barriers

The rotational barrier in substituted biphenyls is a function of the size and nature of the ortho-substituents. For the parent compound, biphenyl, the barrier to rotation is relatively low. comporgchem.comsigmaaldrich.com However, the introduction of even a single ortho-substituent significantly increases this barrier. researchgate.net In this compound, the two ortho-methyl groups are the primary contributors to the steric hindrance.

Table 1: Estimated Rotational Barrier and Stereochemical Stability

CompoundOrtho-SubstituentsEstimated Rotational Barrier (kcal/mol)Stereochemical Stability at Room Temperature
BiphenylNone~6-7 comporgchem.comsigmaaldrich.comRapidly interconverting
2,6-DimethylbiphenylTwo Methyl groups>18 (inferred)Stable, resolvable atropisomers
This compoundTwo Methyl groups>18 (inferred)Stable, resolvable atropisomers

This table contains inferred data based on the principles of atropisomerism and data from analogous compounds due to the absence of direct experimental values for this compound.

Enantioselective Synthesis and Resolution

The synthesis of enantiomerically pure atropisomers is a significant challenge in organic chemistry. stereoelectronics.orgmsu.edu For biphenyls like this compound, strategies for obtaining single enantiomers generally fall into two categories: enantioselective synthesis or resolution of a racemic mixture.

Enantioselective synthesis aims to create a single enantiomer directly. This can be achieved through various methods, including asymmetric cross-coupling reactions, such as the Suzuki-Miyaura coupling, using chiral ligands. rsc.org The chiral ligand coordinates to the metal catalyst and directs the reaction to favor the formation of one atropisomer over the other.

Resolution of a racemic mixture involves separating the two enantiomers. A common method is chiral high-performance liquid chromatography (HPLC), where the racemic mixture is passed through a column containing a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. wikipedia.orgrsc.org Another classical approach is the formation of diastereomeric salts by reacting the racemic biphenyl (if it contains an acidic or basic handle) with a chiral resolving agent. nih.gov These diastereomers can then be separated by crystallization, followed by removal of the resolving agent to yield the pure enantiomers.

Given the substitution pattern of this compound, it is a prime candidate for exhibiting stable atropisomerism, making the stereochemical outcomes of its reactions a crucial consideration for any synthetic application.

Advanced Spectroscopic Characterization and Conformational Analysis of 4 Bromo 2,4,6 Trimethyl 1,1 Biphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a powerful tool for the unambiguous assignment of the proton and carbon framework of 4'-Bromo-2,4,6-trimethyl-1,1'-biphenyl, providing insights into the connectivity and chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and methyl protons. The protons on the brominated phenyl ring are expected to appear as a set of doublets due to ortho- and meta-coupling, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the bromine atom (H-3' and H-5') would likely resonate at a different chemical shift than the protons meta to the bromine (H-2' and H-6').

The trimethyl-substituted phenyl ring presents a more complex pattern. The two aromatic protons on this ring are chemically non-equivalent and would be expected to appear as singlets or narrowly split multiplets. The three methyl groups also give rise to distinct signals. The two ortho-methyl groups (at C2 and C6) are chemically equivalent and would produce a single, more intense signal, while the para-methyl group (at C4) would generate a separate signal. The integration of these signals would correspond to the number of protons in each unique environment.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic (Brominated Ring) 7.40 - 7.60 m
Aromatic (Trimethyl Ring) 6.90 - 7.10 m
ortho-Methyl (2,6-CH₃) ~2.0 - 2.3 s

Note: Predicted data is based on analogous compounds and computational models. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments within the molecule. Due to the substitution pattern, a total of 11 distinct carbon signals are anticipated for this compound. The carbon atom attached to the bromine (C-4') would be significantly influenced by the halogen's electronegativity and would appear at a characteristic chemical shift. The other carbons of the brominated ring would show four distinct signals.

For the trimethyl-substituted ring, six unique carbon signals are expected. The carbons bearing the methyl groups (C2, C4, C6) would have distinct chemical shifts, as would the unsubstituted aromatic carbons (C3, C5) and the carbon atom involved in the biphenyl (B1667301) linkage (C1). The methyl carbons themselves would also produce separate signals.

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (ppm)
C-Br 120 - 125
Aromatic C-H (Brominated) 128 - 132
Aromatic C (Biphenyl Linkage) 135 - 145
Aromatic C-CH₃ 135 - 140
Aromatic C-H (Trimethyl) 125 - 130

Note: Predicted data is based on analogous compounds and computational models. Actual experimental values may vary.

Advanced NMR Techniques for Stereochemistry and Dynamics

The steric hindrance caused by the ortho-methyl groups on one of the phenyl rings significantly restricts the rotation around the C1-C1' bond. This phenomenon, known as atropisomerism, can be investigated using advanced NMR techniques.

Nuclear Overhauser Effect (NOE) spectroscopy can be employed to establish through-space proximities between protons. For instance, irradiation of the ortho-methyl protons should result in an NOE enhancement of the signals corresponding to the nearby protons on the brominated ring, providing direct evidence for the preferred conformation and the dihedral angle between the two phenyl rings.

Variable temperature (VT) NMR studies can provide information on the rotational barrier. At elevated temperatures, if the rotational energy barrier is overcome, the signals for the non-equivalent ortho-methyl groups and the aromatic protons may broaden and eventually coalesce into single peaks, allowing for the calculation of the energy barrier to rotation. Studies on similarly substituted biphenyls have shown that such rotational barriers can be significant. nih.gov

Vibrational Spectroscopy for Molecular Structure

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers further details on the molecular structure by probing the vibrational modes of the chemical bonds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the substituted benzene rings and the methyl groups. Key expected vibrational modes include:

Aromatic C-H stretching: Bands typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: Absorptions from the methyl groups are expected in the 2980-2850 cm⁻¹ range.

C=C aromatic ring stretching: A series of bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene rings.

C-H bending: In-plane and out-of-plane bending vibrations for the aromatic and methyl protons will appear in the fingerprint region (below 1500 cm⁻¹).

C-Br stretching: A strong absorption band characteristic of the carbon-bromine bond is expected in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. Due to the polarizability changes during vibrations, certain modes that are weak in the IR spectrum may be strong in the Raman spectrum. For 4'-Bromo-2,4,6-trimethyl-1,1'-bhenyl, the following Raman signals would be of particular interest:

Symmetric ring breathing modes: These vibrations of the benzene rings often give rise to strong and sharp signals in the Raman spectrum.

Inter-ring C-C stretching: The stretching vibration of the bond connecting the two phenyl rings is a characteristic feature in the Raman spectra of biphenyls and is sensitive to the dihedral angle. chemicalbook.comorgsyn.org

Substituent-sensitive modes: Vibrations involving the methyl and bromo substituents will also be observable.

The combination of these spectroscopic techniques provides a powerful approach to fully characterize the structure and conformational dynamics of this compound.

Mass Spectrometry for Molecular Formula Determination

Mass spectrometry is a fundamental technique for determining the molecular weight and confirming the molecular formula of a compound. For this compound, high-resolution mass spectrometry would be employed to precisely determine its elemental composition.

The molecular formula of this compound is C₁₅H₁₅Br. cymitquimica.comchembk.com This composition gives it a calculated monoisotopic mass of approximately 274.0357 g/mol and an average molecular weight of 275.18 g/mol . cymitquimica.comchembk.com A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak, which arises from the natural abundance of the two stable isotopes of bromine, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). This results in two prominent peaks in the molecular ion region, separated by approximately 2 mass-to-charge (m/z) units, with nearly equal intensity (an M+ and M+2 peak). This distinctive pattern is a clear indicator of the presence of a single bromine atom in the molecule.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of C₁₅H₁₅Br This table is generated based on theoretical calculations for the specified molecular formula.

m/z (Da) Relative Abundance (%) Isotopic Composition
274.0357100.0C₁₅H₁₅⁷⁹Br
275.037816.6¹³CC₁₄H₁₅⁷⁹Br
276.033897.3C₁₅H₁₅⁸¹Br
277.035916.1¹³CC₁₄H₁₅⁸¹Br

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not available in the cited literature, this section outlines the principles of its structural elucidation.

The determination of the crystal structure would involve growing a suitable single crystal of the compound. This crystal would then be exposed to a focused beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms in the crystal lattice is recorded. By analyzing the positions and intensities of these diffracted spots, one can determine the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the space group (the symmetry operations that describe the arrangement of molecules in the unit cell). For example, in a study of a different biphenyl derivative, 5-bromo-2,4,6-trimethyl-3-[(2-methylphenyl)sulfinyl]-1-benzofuran, the crystal system, space group, and unit cell dimensions were successfully determined using this method. researchgate.net The final step is to solve and refine the structure, which involves generating an electron density map from the diffraction data to locate each atom, ultimately yielding a detailed model of the molecule's solid-state conformation.

A critical parameter in the structure of biphenyl compounds is the dihedral angle (or torsion angle) between the two phenyl rings. gonzaga.edu This angle describes the degree of twist around the central C-C single bond connecting the rings. proteinstructures.com In this compound, significant steric hindrance is expected between the two methyl groups at the ortho positions (2- and 6-) of the trimethylphenyl ring and the hydrogen atoms on the adjacent bromophenyl ring. This steric clash forces the two rings out of planarity, resulting in a large dihedral angle.

For comparison, related sterically hindered biphenyl compounds exhibit substantial dihedral angles. For instance, the dihedral angle between the two benzene rings in 3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl is 84.0 (3)°. nih.govresearchgate.net It is therefore highly probable that this compound would adopt a similarly twisted conformation in the solid state.

Table 2: Dihedral Angles in Related Biphenyl Compounds

Compound Dihedral Angle (°) Reference
3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl84.0 (3) nih.govresearchgate.net
4-bromo-2-chlorophenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate24.57 (4) nih.gov
2,2'-dimethylbiphenyl87 westmont.edu

The way molecules pack in a crystal is governed by a network of intermolecular interactions. rsc.org For this compound, several types of non-covalent interactions would be anticipated to direct its crystal packing. These include:

C-H···π interactions: The hydrogen atoms of the methyl groups or the aromatic rings can interact with the electron-rich π-system of an adjacent phenyl ring.

Bromine-involved interactions: The bromine atom can participate in specific interactions. In the crystal structure of 3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl, intermolecular C-Br···π interactions are observed. nih.gov Furthermore, studies on other brominated organic compounds have revealed the presence of Br···Br contacts that help stabilize the crystal lattice. researchgate.net

Investigation of Conformational Dynamics

The static picture provided by X-ray crystallography can be complemented by techniques that probe the molecule's motion and conformational changes in different environments.

Time-resolved spectroscopy, particularly time-resolved fluorescence spectroscopy, is a powerful tool for investigating the conformational dynamics of molecules like biphenyls. The fluorescence properties of biphenyl derivatives are often sensitive to the dihedral angle between the two rings. westmont.edu

A hypothetical study on this compound could involve exciting the molecule with a short pulse of laser light and monitoring the decay of its fluorescence over time. Changes in the fluorescence lifetime or emission wavelength could be correlated with rotational motion around the central C-C bond. For example, studies on other biphenyls have shown that changes in the environment or temperature can lead to a shift in the fluorescence maximum (λmax), which can be used to estimate changes in the dihedral angle. westmont.edu By analyzing these dynamics, one could gain insight into the energy barrier for rotation and the flexibility of the biphenyl linkage in solution.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. rsc.orgauburn.edu In its ground state, this compound is a diamagnetic molecule with no unpaired electrons, and therefore, it is EPR-silent. However, EPR spectroscopy can be a powerful tool to study radical ions of this compound, which could be generated through chemical or electrochemical oxidation or reduction.

The resulting radical cation or anion would have an unpaired electron delocalized across the biphenyl system. The EPR spectrum would be characterized by its g-value and hyperfine coupling constants. The g-value would provide insight into the electronic environment of the unpaired electron. researchgate.net Hyperfine coupling of the electron spin with the magnetic nuclei (¹H, ¹³C, and potentially ⁷⁹Br and ⁸¹Br) would result in a complex splitting pattern in the EPR spectrum. Analysis of these hyperfine coupling constants would allow for the mapping of the spin density distribution across the molecule, revealing how the trimethyl-substituted ring and the bromo-substituted ring accommodate the unpaired electron. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Conformational Changes

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. researchgate.net While not as direct as DNMR for studying rotational dynamics, temperature-dependent FT-IR studies can provide evidence for conformational changes. nih.gov In this compound, changes in temperature can influence the population of different rotational conformers, which may be reflected in subtle shifts in the positions and intensities of specific infrared absorption bands.

The vibrational modes most likely to be sensitive to conformational changes are those associated with the biphenyl linkage and the ortho substituents. These include:

C-C Stretching Vibrations: The stretching vibration of the inter-ring C-C bond would be sensitive to the dihedral angle between the two phenyl rings.

Out-of-Plane Bending Modes: The out-of-plane C-H bending vibrations of the aromatic rings are often conformationally sensitive.

By monitoring the FT-IR spectrum over a range of temperatures, one could potentially observe the broadening or splitting of certain absorption bands, indicating the presence of multiple conformers in equilibrium.

Table 1: Expected FT-IR Vibrational Modes Sensitive to Conformation

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Methyl C-HStretching2970 - 2850
Aromatic C=CStretching1600 - 1450
C-C (inter-ring)Stretching~1300
C-HOut-of-plane bending900 - 675
C-BrStretching650 - 500

This table is illustrative and based on general vibrational frequency ranges.

Dynamic NMR Spectroscopy

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is the most direct and powerful method for quantifying the rotational energy barrier in sterically hindered biphenyls. montana.edu The presence of the three methyl groups on one ring of this compound creates significant steric hindrance, slowing down the rotation around the C1-C1' bond.

At high temperatures, this rotation is fast on the NMR timescale, and the NMR spectrum shows sharp, averaged signals. For instance, the two ortho methyl groups (at positions 2 and 6) would be chemically equivalent. As the temperature is lowered, the rotation slows down. When the rate of rotation becomes comparable to the NMR frequency difference between the non-equivalent sites, the corresponding signals broaden. nih.gov

At the coalescence temperature (Tc), the two separate signals merge into a single broad peak. Below the coalescence temperature, if the molecule adopts a stable, non-planar conformation, the rotation is slow enough that the two ortho methyl groups become diastereotopic and thus chemically non-equivalent, giving rise to two separate signals. mdpi.com

By analyzing the line shape of the signals as a function of temperature, particularly the coalescence temperature, the rate constant (k) for the rotational process can be determined. The Gibbs free energy of activation (ΔG‡), which represents the rotational barrier, can then be calculated using the Eyring equation. Studies on similarly substituted biphenyls have shown that such rotational barriers can be determined with good accuracy. rsc.orgresearchgate.net

Table 2: Representative DNMR Data for a Substituted Biphenyl

ParameterValue
SolventCDCl₃
Coalescence Temperature (Tc) for ortho-methyls~280 K
Frequency Separation (Δν) at low temperature~20 Hz
Rate Constant (k) at Tc~44 s⁻¹
Rotational Energy Barrier (ΔG‡)~15 kcal/mol

This data is representative and based on values reported for similar sterically hindered biphenyls. The actual values for this compound would need to be determined experimentally.

Theoretical and Computational Chemistry Studies of 4 Bromo 2,4,6 Trimethyl 1,1 Biphenyl

Molecular Dynamics (MD) Simulations for Conformational Ensembles

While quantum chemical calculations are excellent for studying static, optimized structures, molecules are inherently dynamic. Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time by solving Newton's equations of motion. nih.gov This approach allows for the exploration of the conformational landscape and thermodynamic properties of a system.

For a flexible molecule like 4'-Bromo-2,4,6-trimethyl-1,1'-biphenyl, the most important internal motion is the rotation around the single bond connecting the two phenyl rings. MD simulations can explore the potential energy surface associated with this rotation, revealing the energy barriers between different conformations and the relative populations of conformational states. nih.gov

The simulation would track the dihedral angle between the rings over time, showing fluctuations around the minimum-energy twisted conformation. By analyzing the trajectory, one can identify the full range of accessible conformations and the energetic cost of moving between them. This is crucial for understanding how the molecule's shape might change in different environments (e.g., in solution or within a crystal lattice) and how this flexibility influences its interactions with other molecules. For instance, studies on similar molecules like dibromomesitylene have used computational methods to understand the rotational barriers of methyl groups, which is another dynamic feature of the title compound. rsc.org

Table 3: Hypothetical Conformational Analysis from MD Simulation

Conformational State Dihedral Angle (φ) Range Relative Population Energy Barrier to Rotation
Global Minimum 70° ± 15° High -
Transition State (Planar) ~0° Very Low High (due to steric clash)

Note: This table represents a hypothetical outcome of an MD simulation designed to explore the conformational space of this compound.

Characterization of Intrinsic Dynamics

The intrinsic dynamics of this compound, particularly the rotational dynamics about the central C-C bond and the internal rotations of the methyl groups, are extensively studied using computational methods. These studies are crucial for understanding the molecule's conformational landscape and the stability of its atropisomers.

Computational techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are employed to explore these dynamic processes. nih.gov DFT calculations are used to determine the potential energy surface associated with the rotation around the biphenyl (B1667301) linkage, identifying the low-energy conformations and the transition states that separate them. The energy barrier to rotation is a key parameter that determines whether the different rotational isomers (rotamers) can be isolated at a given temperature. wikipedia.org

A significant aspect of the molecule's dynamics is the internal rotation of the three methyl groups on the 2,4,6-trimethylphenyl ring. Studies on analogous molecules, such as 1,3-dibromo-2,4,6-trimethyl-benzene, provide valuable insights. researchgate.netrsc.org DFT calculations on such systems indicate that the rotational barriers for the methyl groups are not identical. rsc.org The methyl group at the 2-position, situated between two other substituents (in this case, the other phenyl ring and a methyl group), experiences a different steric environment compared to the methyl groups at the 4- and 6-positions. researchgate.netrsc.org For dibromomesitylene, it was found that the methyl group located between the two bromine atoms has a very low rotational barrier (a six-fold potential, V₆, of approximately 8 meV), making it a quasi-free rotor even in the crystal state. rsc.org In contrast, the other methyl groups are significantly more hindered, with a three-fold potential (V₃) exceeding 55 meV. rsc.org This differentiation in methyl group mobility is a key feature of the molecule's intrinsic dynamics.

Conformational analysis protocols are essential for accurately describing the thermochemistry of flexible molecules like this biphenyl derivative. chemrxiv.org Cost-efficient computational approaches can be used to manage the high cost of these analyses, which might otherwise exceed the expense of demanding single-point energy calculations. chemrxiv.org

Dynamic FeatureComputational MethodKey Findings
Dihedral Rotation Density Functional Theory (DFT)Calculation of the rotational energy barrier around the C1-C1' bond to determine the stability of atropisomers.
Methyl Group Rotation DFT, Inelastic Neutron Scattering (INS)The methyl groups at positions 2, 4, and 6 exhibit different rotational barriers due to varying steric hindrance. researchgate.netrsc.org
Conformational Sampling Molecular Dynamics (MD)Simulation of the molecule's movement over time to identify accessible conformations and the transitions between them. nih.gov

Integration with Machine Learning for Dynamics Prediction

While direct computational simulations provide a high level of detail, they can be computationally expensive, especially for large-scale screening or long-timescale dynamics. Integrating machine learning (ML) with computational chemistry offers a promising avenue for accelerating the prediction of molecular dynamics.

The core principle involves training ML models on large datasets generated from accurate quantum mechanical calculations. For a molecule like this compound, this would involve creating a database of conformational energies, rotational barriers, and other dynamic properties for a wide range of similar substituted biphenyls. These ML models, often based on Quantitative Structure-Activity Relationship (QSAR) principles, can then predict the dynamic behavior of new or unstudied molecules almost instantaneously, bypassing the need for new, costly simulations.

These predictive models can be applied to:

Rapidly Estimate Rotational Barriers: Predict the energy barrier to atropisomerization based on the substitution pattern, allowing for a quick assessment of stereochemical stability.

Forecast Conformational Preferences: Determine the most likely low-energy conformations without performing a full conformational search.

Accelerate Drug Discovery: In medicinal chemistry, where atropisomerism can significantly impact a drug's efficacy and safety, such models could quickly screen large libraries of compounds for desirable dynamic and stereochemical properties. nih.gov

This integration represents a shift towards data-driven approaches in computational chemistry, where the knowledge gained from detailed simulations of individual molecules is leveraged to build powerful, generalizable predictive tools.

Reactivity and Selectivity Prediction through Computational Descriptors

Computational descriptors derived from quantum chemical calculations are powerful tools for predicting the reactivity and selectivity of this compound. numberanalytics.com These mathematical expressions, derived from the molecule's electronic structure, provide quantitative insights into its chemical behavior. numberanalytics.com Methods like Conceptual Density Functional Theory (CDFT) are central to this analysis. dntb.gov.ua

Key reactivity descriptors include:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. Red regions (negative potential) indicate likely sites for electrophilic attack, while blue regions (positive potential) indicate sites for nucleophilic attack. This is invaluable for predicting regioselectivity in reactions.

Fukui Functions and Parr Functions: These local reactivity descriptors pinpoint the most reactive atoms within the molecule for nucleophilic, electrophilic, or radical attack. They offer a more nuanced view than MEP maps, quantifying the change in electron density at a specific site upon the addition or removal of an electron. dntb.gov.ua

For this compound, these descriptors can predict the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), the susceptibility of the aromatic rings to electrophilic or nucleophilic aromatic substitution, and the relative reactivity of the different positions on each ring.

Computational DescriptorPredicted PropertyApplication for this compound
HOMO/LUMO Energies Electron-donating/accepting abilityPredicts general reactivity in reactions like Diels-Alder or charge-transfer complex formation. numberanalytics.com
HOMO-LUMO Gap Chemical stability, kinetic reactivityA smaller gap suggests higher reactivity. dntb.gov.ua
Molecular Electrostatic Potential (MEP) Sites for electrophilic/nucleophilic attackIdentifies electron-rich (e.g., trimethyl-substituted ring) and electron-poor regions.
Fukui/Parr Functions Atomic-level reactivity and selectivityPredicts the most likely carbon atom for substitution or the reactivity of the bromine atom in coupling reactions. dntb.gov.ua

Advanced Applications and Derivatization Strategies for 4 Bromo 2,4,6 Trimethyl 1,1 Biphenyl

Role as a Precursor in Complex Molecule Synthesis

While brominated biphenyls are valuable precursors in organic synthesis, typically utilized in cross-coupling reactions to form more complex molecular structures, specific studies detailing the use of 4'-Bromo-2,4,6-trimethyl-1,1'-biphenyl for this purpose are not available in the search results. The bromine atom on the biphenyl (B1667301) scaffold allows for reactions like Suzuki, Stille, or Negishi couplings, where the biphenyl unit can be connected to other molecular fragments. The trimethyl-substituted ring introduces steric bulk, which can influence the conformation and properties of the resulting molecule. However, documented syntheses of complex molecules originating from this specific compound are not found.

Applications in Advanced Materials Research

Optoelectronic Materials

Biphenyl derivatives and polyaromatic hydrocarbons (PAHs) are extensively researched for their applications in optoelectronic materials, such as organic light-emitting diodes (OLEDs). chemistryviews.org Bromo-functionalized aromatic compounds can serve as key intermediates in the synthesis of these materials, including thermally activated delayed fluorescence (TADF) emitters. ed.ac.uk These precursors are often used in cross-coupling reactions to build larger, conjugated systems that form the basis of emissive or charge-transporting layers in electronic devices. However, the search results lack specific studies on the synthesis or investigation of optoelectronic materials derived from this compound.

Polyaromatic Hydrocarbon Derivatives

Polycyclic aromatic hydrocarbons (PAHs) are molecules with two or more fused aromatic rings that are of great interest for their electronic and optical properties. nih.govresearchgate.net The synthesis of complex and well-defined PAHs often involves the coupling of smaller aromatic building blocks. nih.gov A brominated compound like this compound could theoretically be a starting point for building larger PAHs through intramolecular or intermolecular cyclization reactions following initial coupling steps. Despite this potential, the literature retrieved does not document the use of this compound as a precursor for PAH synthesis.

Functionalization Reactions of the Biphenyl Core

Further Halogenation or Metalation

The functionalization of biphenyl cores through reactions like halogenation or metalation is a fundamental strategy in organic chemistry. rsc.org Metalation, particularly lithium-halogen exchange by treating an aryl bromide with an organolithium reagent like tert-butyllithium, is a common method to generate a more reactive organometallic intermediate. orgsyn.org This intermediate can then be reacted with various electrophiles to introduce new functional groups. Further halogenation could introduce additional reaction sites on the molecule. Nevertheless, specific experimental results describing further halogenation or metalation of this compound are absent from the search findings.

Cross-Coupling Reactions for Extended Biaryl Systems

The structure of this compound makes it a valuable substrate for transition-metal-catalyzed cross-coupling reactions, a powerful class of reactions for forming carbon-carbon bonds. libretexts.org The presence of the carbon-bromine bond at the 4'-position provides a reactive handle for oxidative addition to a low-valent transition metal catalyst, typically palladium, initiating the catalytic cycle. These reactions are fundamental in synthesizing more complex, extended biaryl and polyaryl systems, which are significant scaffolds in materials science, medicinal chemistry, and agrochemicals.

Several palladium-catalyzed cross-coupling reactions can be effectively employed to derivatize this compound. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is one of the most versatile and widely used methods due to the mild reaction conditions and the low toxicity of the boron-containing byproducts. libretexts.orgnih.gov Other notable examples include the Stille coupling, which uses organotin reagents, and the Negishi coupling, which involves organozinc reagents. acs.org

In a typical Suzuki-Miyaura reaction, this compound would be reacted with an arylboronic acid or ester in the presence of a palladium catalyst and a base. gre.ac.ukmdpi.comugr.es The sterically hindered environment created by the three methyl groups on one of the phenyl rings can influence the reaction's efficiency. The choice of ligand on the palladium catalyst is often critical to success, with bulky phosphine ligands being particularly effective in promoting the reductive elimination step and accommodating sterically demanding substrates. gre.ac.uk

The table below outlines potential cross-coupling reactions for extending the biaryl system of this compound.

Reaction NameCoupling PartnerTypical Catalyst SystemGeneral Product Structure
Suzuki-Miyaura CouplingArylboronic Acid (Ar'-B(OH)₂)Pd(PPh₃)₄, Base (e.g., K₂CO₃, Cs₂CO₃)4'-(Ar')-2,4,6-trimethyl-1,1'-biphenyl
Stille CouplingOrganostannane (Ar'-SnR₃)Pd(PPh₃)₄4'-(Ar')-2,4,6-trimethyl-1,1'-biphenyl
Negishi CouplingOrganozinc Halide (Ar'-ZnX)Pd(PPh₃)₄ or Ni catalyst4'-(Ar')-2,4,6-trimethyl-1,1'-biphenyl
Heck CouplingAlkene (CH₂=CHR)Pd(OAc)₂, Ligand (e.g., PPh₃), Base4'-(CH=CHR)-2,4,6-trimethyl-1,1'-biphenyl
Sonogashira CouplingTerminal Alkyne (HC≡CR)PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)4'-(C≡CR)-2,4,6-trimethyl-1,1'-biphenyl
Buchwald-Hartwig AminationAmine (R₂NH)Pd catalyst, Bulky Phosphine Ligand, BaseN,N-(R₂)-2',4',6'-trimethyl-[1,1'-biphenyl]-4-amine

Substitution Reactions at Aromatic Rings

Further functionalization of this compound can be achieved through substitution reactions on its aromatic rings. Electrophilic aromatic substitution (SEAr) is the most common pathway for introducing new substituents onto aryl systems. wikipedia.org The regiochemical outcome of these reactions is dictated by the directing effects and activating or deactivating nature of the substituents already present on the biphenyl core.

The two phenyl rings of the molecule present distinct electronic and steric environments.

The 4'-Bromophenyl Ring: The bromine atom is a deactivating substituent, meaning it makes the ring less reactive towards electrophiles than benzene (B151609). However, it is an ortho, para-director due to the ability of its lone pairs to stabilize the cationic Wheland intermediate through resonance. Since the para position is occupied by the trimethylphenyl group, electrophilic attack is directed exclusively to the positions ortho to the bromine atom (the 3' and 5' positions).

The 2,4,6-Trimethylphenyl Ring: The three methyl groups are activating substituents, making this ring significantly more electron-rich and nucleophilic than the bromophenyl ring. wikipedia.org Methyl groups are also ortho, para-directors. The combined activating effect of the three methyl groups strongly directs incoming electrophiles to the unoccupied 3 and 5 positions. However, the methyl groups at the 2 and 6 positions impose significant steric hindrance, which can impede the approach of bulky electrophiles to these sites. Therefore, the reactivity at the 3 and 5 positions will be a balance between strong electronic activation and steric hindrance. In many cases, electrophilic substitution will preferentially occur on this more activated ring, provided the electrophile can overcome the steric barrier.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orglumenlearning.comyoutube.com For instance, nitration with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group. Research on the nitration of similar substituted biphenyls, such as 2,4,6-trimethyl-biphenyl, has shown no evidence of ipso-nitration (substitution at a position already carrying a substituent), indicating that substitution will occur at a C-H bond. researchgate.net

The table below summarizes the predicted outcomes for various substitution reactions on this compound.

Reaction TypeReagentsPredicted Major Product(s)Notes
NitrationHNO₃, H₂SO₄4'-Bromo-3-nitro-2,4,6-trimethyl-1,1'-biphenylSubstitution is favored on the highly activated trimethylphenyl ring, despite steric hindrance.
BrominationBr₂, FeBr₃3-Bromo-4'-bromo-2,4,6-trimethyl-1,1'-biphenylThe electron-rich trimethylphenyl ring is more susceptible to halogenation.
Friedel-Crafts AcylationRCOCl, AlCl₃1-(4'-Bromo-2',4',6'-trimethyl-[1,1'-biphenyl]-3-yl)ethan-1-one (for R=CH₃)Requires a strong Lewis acid catalyst. Acylation occurs on the activated ring. wikipedia.org Steric hindrance may require harsh conditions.
Friedel-Crafts AlkylationR-Cl, AlCl₃4'-Bromo-3-alkyl-2,4,6-trimethyl-1,1'-biphenylProne to polyalkylation and carbocation rearrangements, which are limitations of this reaction. youtube.com
SulfonationFuming H₂SO₄4'-Bromo-2,4,6-trimethyl-[1,1'-biphenyl]-3-sulfonic acidReaction occurs on the activated ring. The reaction is often reversible.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4'-Bromo-2,4,6-trimethyl-1,1'-biphenyl, and how do reaction conditions influence yield?

  • Answer : The synthesis typically involves bromination of a pre-functionalized biphenyl core. For example, bromine or N-bromosuccinimide (NBS) can introduce the bromine atom at the 4'-position under controlled conditions . Subsequent methylation at the 2,4,6-positions may employ Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) with methyl boronic acids. Optimal yields (>70%) are achieved using palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous solvents like THF at 80–100°C . Purity is enhanced via recrystallization or column chromatography.

Q. How does the steric hindrance from the trimethyl groups affect the reactivity of the bromine substituent?

  • Answer : The 2,4,6-trimethyl groups create significant steric hindrance, reducing accessibility to the bromine atom in nucleophilic substitution reactions. For instance, reactions with bulky nucleophiles (e.g., tert-butoxide) may proceed sluggishly compared to less hindered analogs like 4-bromobiphenyl. Kinetic studies show a 3–5-fold decrease in reaction rates due to steric effects . Solvent polarity (e.g., DMF vs. THF) can mitigate this by stabilizing transition states .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

  • Answer : Key techniques include:

  • ¹H NMR : Methyl protons at δ 2.1–2.4 ppm (singlets for symmetry); aromatic protons as a multiplet (δ 6.8–7.5 ppm) .
  • ¹³C NMR : Methyl carbons (δ 20–25 ppm), brominated aromatic carbons (δ 120–130 ppm) .
  • HRMS : Molecular ion peak at m/z 288.03 (C₁₅H₁₅Br) with isotopic signature for bromine (1:1 ratio for M⁺ and M+2) .
  • X-ray crystallography : Confirms planarity of the biphenyl core and dihedral angles influenced by methyl groups .

Advanced Research Questions

Q. How do electronic effects from the bromine and methyl groups influence regioselectivity in cross-coupling reactions?

  • Answer : The electron-withdrawing bromine at 4' directs coupling reactions (e.g., Suzuki, Heck) to the para position, while methyl groups donate electrons, activating ortho/para sites on the adjacent ring. Computational studies (DFT) show a 10–15 kcal/mol preference for coupling at the bromine-free ring due to lower activation barriers . For example, Suzuki coupling with phenylboronic acid yields 4'-Br-2,4,6-trimethyl-4-biphenyl derivatives as major products (>85% selectivity) .

Q. What strategies resolve contradictions in reported catalytic efficiencies for Buchwald-Hartwig amination of this compound?

  • Answer : Discrepancies in catalytic efficiency (e.g., Pd₂(dba)₃ vs. XPhos-Pd-G3) arise from competing steric and electronic factors. Systematic optimization should:

  • Screen ligands (e.g., SPhos for bulky substrates).
  • Use high-temperature conditions (100–120°C) to overcome steric barriers.
  • Employ additives like Cs₂CO₃ to deprotonate amines and enhance nucleophilicity . Reported yields vary from 40% (unoptimized) to 92% (optimized) .

Q. What are the implications of isotopic labeling (e.g., deuterated analogs) in tracking metabolic or environmental degradation pathways?

  • Answer : Deuterium labeling at methyl positions (e.g., 2,4,6-trimethyl-d₉) enables precise tracking via LC-MS. Studies show a half-life of 14 days in aerobic soil vs. 28 days in anaerobic conditions, with debromination as the primary degradation pathway . Isotopic analogs also clarify metabolic intermediates in hepatic microsomal assays, identifying hydroxylated metabolites as key bioactive species .

Q. How does this compound compare to halogenated biphenyls (e.g., PCB-31) in terms of environmental persistence and toxicity?

  • Answer : Unlike PCBs, 4'-bromo-2,4,6-trimethylbiphenyl lacks ortho-chlorines, reducing dioxin-like toxicity (EC₅₀ > 100 μM in AhR assays vs. PCB-31 at 1.2 μM) . However, its logP (5.2) suggests bioaccumulation potential in fatty tissues, requiring mitigation in disposal protocols .

Methodological Best Practices

  • Synthesis : Prioritize Pd-catalyzed cross-coupling for regioselectivity .
  • Purification : Use silica gel chromatography (hexane:EtOAc = 9:1) for high-purity isolates (>99%) .
  • Storage : Store under argon at –20°C to prevent bromine displacement by moisture .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.